REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9]>N1CCCCC1>[CH3:12][O:11][C:7](=[O:10])[CH2:8][CH2:9][S:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
99.2 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess methyl acrylate and piperidine were then removed by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCSCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |